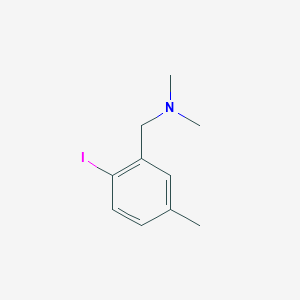
1-(2-Iodo-5-methylphenyl)-N,N-dimethylmethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Iodo-5-methylphenyl)-N,N-dimethylmethanamine is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of an iodine atom and a methyl group attached to a benzene ring, along with a dimethylamino group attached to a methanamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Iodo-5-methylphenyl)-N,N-dimethylmethanamine typically involves a multi-step process starting from commercially available precursors
Iodination: The first step involves the iodination of 2-methylphenylamine using iodine and an oxidizing agent such as sodium nitrite in an acidic medium. This results in the formation of 2-iodo-5-methylphenylamine.
Dimethylation: The second step involves the reaction of 2-iodo-5-methylphenylamine with formaldehyde and dimethylamine under basic conditions to introduce the dimethylamino group, yielding this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Iodo-5-methylphenyl)-N,N-dimethylmethanamine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The nitro group, if present, can be reduced to an amine group.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce quinones or amines, respectively.
Applications De Recherche Scientifique
1-(2-Iodo-5-methylphenyl)-N,N-dimethylmethanamine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of aromatic amines with biological systems.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(2-Iodo-5-methylphenyl)-N,N-dimethylmethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the iodine atom and the dimethylamino group can influence the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-Iodo-5-methylphenyl)ethanone: Similar in structure but lacks the dimethylamino group.
2-Iodo-5-methylphenylamine: Similar in structure but lacks the dimethylamino group and the methanamine moiety.
1-(2-Iodo-5-methylphenyl)-N-methylmethanamine: Similar but has only one methyl group attached to the nitrogen atom.
Uniqueness
1-(2-Iodo-5-methylphenyl)-N,N-dimethylmethanamine is unique due to the presence of both the iodine atom and the dimethylamino group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Propriétés
Formule moléculaire |
C10H14IN |
|---|---|
Poids moléculaire |
275.13 g/mol |
Nom IUPAC |
1-(2-iodo-5-methylphenyl)-N,N-dimethylmethanamine |
InChI |
InChI=1S/C10H14IN/c1-8-4-5-10(11)9(6-8)7-12(2)3/h4-6H,7H2,1-3H3 |
Clé InChI |
RGQMKKFLQUENKE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)I)CN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Amino-2-(3-(((tert-butoxycarbonyl)amino)methyl)bicyclo[1.1.1]pentan-1-yl)acetic acid](/img/structure/B14782282.png)
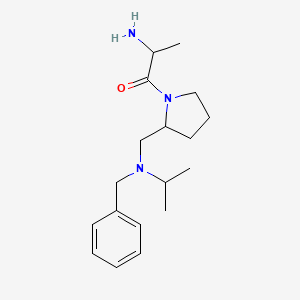
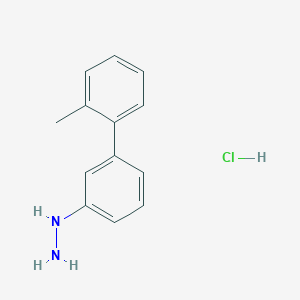
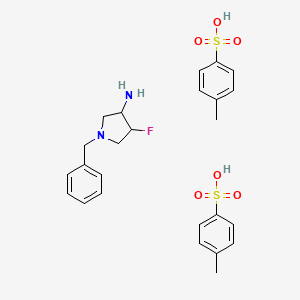
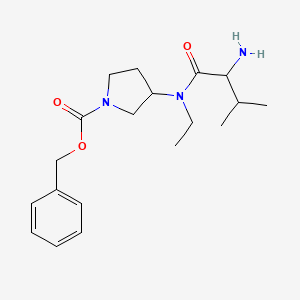

![Di-mu-chlorobis[5-hydroxy-2-[1-(hydroxyimino-kappaN)ethyl]phenyl-kappaC]palladium(II) dimer](/img/structure/B14782329.png)
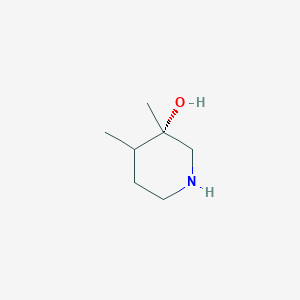
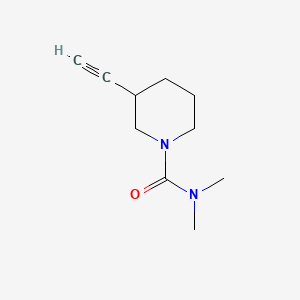
![3-Phenyl-9-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbazole](/img/structure/B14782337.png)
![1-[2-(Hydroxymethyl)-2,3-dihydroindol-1-yl]ethanone](/img/structure/B14782340.png)
